rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans: is a chemical compound with a unique structure that includes a cyclopropyl ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans typically involves the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the furan ring and the amine group. Specific details on the reaction conditions and reagents used can vary, but common methods include the use of cyclopropanation reagents such as diazo compounds and catalysts like rhodium or copper complexes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form cyclopropylmethanamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Furanone derivatives.
Reduction: Cyclopropylmethanamine derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans involves its interaction with specific molecular targets. The cyclopropyl and furan rings can interact with enzymes or receptors, potentially leading to biological effects. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- rac-[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
- rac-[(1R,2R)-2-(1-methyl-1H-indol-6-yl)cyclopropyl]methanamine
Comparison: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is unique due to the presence of the 5-methylfuran ring, which can impart different chemical and biological properties compared to similar compounds with other substituents
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NO/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
UPBAOFIWOKNUNW-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@@H]2C[C@H]2CN |
Kanonische SMILES |
CC1=CC=C(O1)C2CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.